![molecular formula C16H12O4S3 B13398900 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene CAS No. 174508-33-9](/img/structure/B13398900.png)
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is an organic semiconductor known for its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene typically involves a series of reactions starting from 3,4-ethylenedioxythiophene. One common method includes the palladium-catalyzed cross-coupling reaction of 2,5-dibromothieno[3,2-B]thiophene with 3-dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . The final product is obtained through a series of bromination and coupling reactions, with a total yield of about 37% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine (I2) or ferric chloride (FeCl3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Iodine (I2), Ferric chloride (FeCl3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic semiconductors.
Medicine: Investigated for use in drug delivery systems and medical diagnostics.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene involves its ability to conduct electricity through the delocalization of electrons along its conjugated polymer backbone. This delocalization is facilitated by the interaction of protons with the nitrogen sites in the polymer chains, resulting in electronic conductivity . The compound can be doped by protonic acid in both solution and solid-state, leading to a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high electrical conductivity and used in various electronic applications.
Polyaniline: Another conducting polymer with applications in sensors and electronic devices.
Polyacetylene: One of the earliest discovered conducting polymers, known for its high conductivity when doped with iodine.
Uniqueness
2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is unique due to its specific molecular structure, which allows for efficient protonic doping and high electronic conductivity. Its ability to be doped in both solution and solid-state makes it versatile for various applications .
Propriétés
Numéro CAS |
174508-33-9 |
|---|---|
Formule moléculaire |
C16H12O4S3 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
5-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C16H12O4S3/c1-2-12(16-14-10(8-22-16)18-4-6-20-14)23-11(1)15-13-9(7-21-15)17-3-5-19-13/h1-2,7-8H,3-6H2 |
Clé InChI |
XLLUGGFGFHVJBV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C3=CC=C(S3)C4=C5C(=CS4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



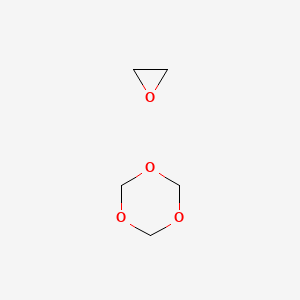
![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
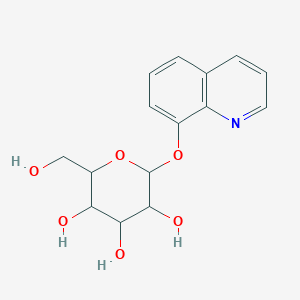
![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)
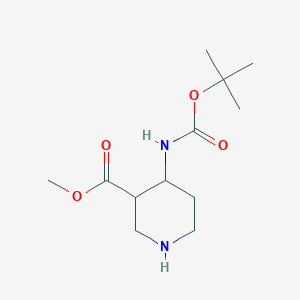
![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
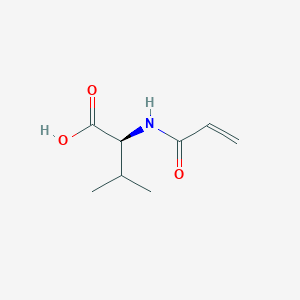
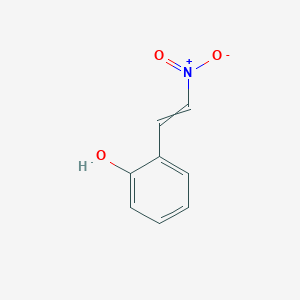
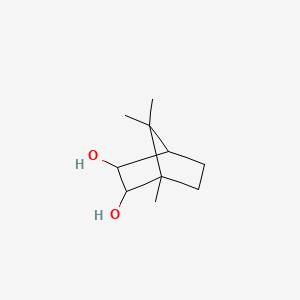
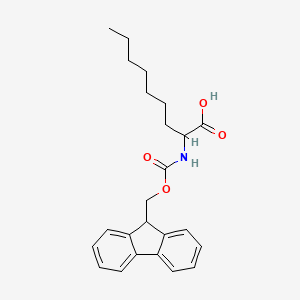
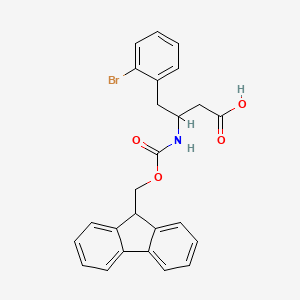
![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)
